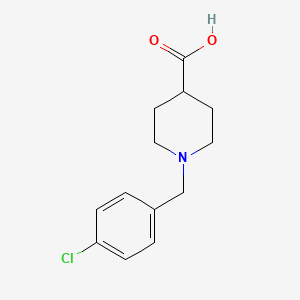

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorobenzyl group attached to the piperidine ring

Métodos De Preparación

The synthesis of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with chlorobenzyl halides under controlled conditions. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of carbonic anhydrases, enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. Inhibitors can be significant in treating conditions like glaucoma and epilepsy .

- Antitumor Activity : Studies have shown that compounds related to piperidine derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the chlorobenzyl group may enhance the interaction with biological targets, potentially leading to increased efficacy in tumor suppression .

Pharmacology

The pharmacological profile of this compound suggests its utility in:

- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. This compound's derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

- Analgesic Properties : Some studies suggest that piperidine derivatives can exhibit analgesic effects, making them candidates for pain management therapies .

Synthesis of Functional Materials

This compound serves as a building block in the synthesis of novel materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, potentially leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Catalysis

Research indicates that piperidine derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry approaches where efficiency and sustainability are prioritized.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly against lung cancer cells, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Inhibition of proliferation |

Case Study 2: Carbonic Anhydrase Inhibition

In a pharmacological study, several derivatives of this compound were tested for their ability to inhibit carbonic anhydrase activity. The findings demonstrated promising inhibition rates, indicating potential therapeutic applications in conditions requiring modulation of carbonic anhydrase activity.

| Compound | IC50 (nM) | Selectivity Ratio (CA II/CA IX) |

|---|---|---|

| Derivative A | 50 | 5 |

| Derivative B | 30 | 10 |

| Derivative C | 70 | 3 |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparación Con Compuestos Similares

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

- 1-Methyl-piperidine-3-carboxylic acid hydrochloride

- 1-carbamoyl-piperidine-4-carboxylic acid

- 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid

These compounds share structural similarities but differ in their functional groups and chemical properties, which can lead to variations in their reactivity and applications. The presence of the chlorobenzyl group in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

Actividad Biológica

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CBPCA) is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of CBPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

CBPCA is characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure enables CBPCA to interact with various biological targets, including enzymes and receptors, modulating their activity.

The biological activity of CBPCA is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : CBPCA has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Receptor Modulation : The compound may interact with neurotransmitter systems, indicating its potential role in neuropharmacology.

- Antimicrobial Activity : Studies have indicated that CBPCA exhibits antibacterial properties, particularly against Gram-positive bacteria .

Antimicrobial Properties

CBPCA has demonstrated significant antimicrobial activity. A study evaluating various piperidine derivatives found that compounds with similar structures exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| CBPCA | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Potential

Research has also explored the anticancer properties of CBPCA. It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various cancers. The compound showed a Ki value of 8.6 µM, with structural modifications leading to enhanced potency (Ki = 0.65 µM) in subsequent studies . This suggests that CBPCA could be developed into a therapeutic agent for cancer treatment.

Case Studies

- MAGL Inhibition : In a study focused on optimizing piperidine derivatives for MAGL inhibition, CBPCA was identified as a lead compound due to its reversible inhibition properties. This study emphasized the importance of structural modifications in enhancing the efficacy of MAGL inhibitors .

- Antibacterial Activity : A comprehensive evaluation of monomeric alkaloids included CBPCA among other piperidine derivatives, highlighting its effectiveness against bacterial strains and establishing a structure-activity relationship that supports further exploration of its antimicrobial potential .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNZWHCTMHUWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390201 | |

| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733798-69-1 | |

| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.